6-Bromo-L-tryptophan
Overview
Description
6-Bromo-L-tryptophan is a brominated derivative of the amino acid L-tryptophan.
Scientific Research Applications
6-Bromo-L-tryptophan has a wide range of scientific research applications:
Mechanism of Action
Target of Action
6-Bromo-L-tryptophan is a derivative of the essential amino acid tryptophan . It belongs to the class of organic compounds known as indolyl carboxylic acids and derivatives . The presence of brominated tryptophan analogs possibly makes these peptides ideally fit to target cell membranes .
Mode of Action
It is known that brominated tryptophan analogs are part of peptides that show antimicrobial activities and may be developed as antibiotics . These peptides can bind to nervous system receptors and exhibit various activities, including excitatory, antimicrobial, insecticidal, hemolytic, and cytotoxic .
Biochemical Pathways
This compound is produced from L-tryptophan by the tryptophan-6-halogenase from Streptomyces toxytricini, fused with the flavin reductase Fre from E. coli . This is part of the broader tryptophan metabolic pathway, which also produces other bioactive compounds .
Pharmacokinetics
It is known that l-tryptophan, the parent compound, is metabolized via three pathways: the indole pathway in bacteria and the kynurenine and serotonin pathways in mammalian cells . Disruptions in L-tryptophan metabolism are reported in several diseases, making L-tryptophan metabolism a promising therapeutic target .
Result of Action
Peptides containing brominated tryptophan analogs show important biological activities that the animals can use for chemical defenses . Some peptides cause excitatory activities while others bind to nervous system receptors .
Safety and Hazards
Future Directions
The presence of brominated tryptophan analogs possibly makes these peptides ideally fit to target cell membranes. Peptides that show antimicrobial activities may be developed as antibiotics. Those that bind to specific receptors may be tapped for treatment of neurological disorders. Peptides with antitumor activity may be developed as cancer drugs .
Biochemical Analysis
Biochemical Properties
6-Bromo-L-tryptophan is involved in complex biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with the enzyme tryptophan hydroxylase, which is involved in the synthesis of serotonin . The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to be involved in the production of halogenated tryptophan derivatives in Escherichia coli from glucose .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to interact with the enzyme indoleamine 2,3-dioxygenase (IDO) in the kynurenine pathway .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific studies on this compound are limited, studies on L-tryptophan have shown that it has a therapeutic effect on behavioral responses associated with anxiety and stress-related disorders in dogs and cats . Occasional side effects at higher doses have been reported in humans .
Metabolic Pathways
This compound is involved in the kynurenine and serotonin metabolic pathways . It interacts with enzymes such as indoleamine 2,3-dioxygenase (IDO) and tryptophan hydroxylase .
Preparation Methods
The synthesis of 6-Bromo-L-tryptophan can be achieved through several methods. One common approach involves the use of tryptophan-6-halogenase fused with flavin reductase to convert L-tryptophan to this compound . This biocatalytic method is advantageous due to its specificity and environmentally friendly nature. Additionally, industrial production methods often employ fermentation processes using genetically engineered strains of Escherichia coli or Corynebacterium glutamicum, which express the necessary halogenase and reductase enzymes .
Chemical Reactions Analysis
6-Bromo-L-tryptophan undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include mild acids or bases, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted indole derivatives .
Comparison with Similar Compounds
6-Bromo-L-tryptophan can be compared to other halogenated tryptophan derivatives, such as 6-chloro-L-tryptophan and 7-bromo-L-tryptophan . While these compounds share similar structural features, their chemical properties and biological activities can differ significantly. For example, 6-chloro-L-tryptophan may exhibit different reactivity and binding affinities compared to this compound, highlighting the importance of the specific halogen atom in determining the compound’s behavior .
Similar Compounds
- 6-Chloro-L-tryptophan
- 7-Bromo-L-tryptophan
- 5-Bromo-L-tryptophan
Properties
IUPAC Name |
(2S)-2-amino-3-(6-bromo-1H-indol-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAORYCZPERQARS-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=C2CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Br)NC=C2C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431894 | |
Record name | 6-Bromo-L-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52448-17-6 | |
Record name | 6-Bromo-L-tryptophan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52448-17-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-L-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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